(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that combines a mesitylsulfonyl group, a piperazine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The mesitylsulfonyl group can be reduced to a mesityl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the mesitylsulfonyl group can yield mesityl-substituted piperazine derivatives .
Scientific Research Applications
(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(4-(Mesitylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of a thiophene ring.
(4-(Mesitylsulfonyl)piperazin-1-yl)(phenyl)methanone: Contains a phenyl group instead of a thiophene ring.
Uniqueness
(4-(Mesitylsulfonyl)piperazin-1-yl)(thiophen-2-yl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
thiophen-2-yl-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-11-14(2)17(15(3)12-13)25(22,23)20-8-6-19(7-9-20)18(21)16-5-4-10-24-16/h4-5,10-12H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTAGSUKUUIVFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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